molecular formula C12H15N5O2 B2718483 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine CAS No. 1626413-51-1

4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine

Cat. No.: B2718483
CAS No.: 1626413-51-1
M. Wt: 261.285
InChI Key: VUZNHJRCHGAGEQ-UHFFFAOYSA-N
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Description

4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine is a compound that belongs to the class of 1,2,3-triazoles These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the recycling of catalysts and reagents can make the process more sustainable .

Mechanism of Action

The mechanism of action of 4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine depends on its specific application:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(3-nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine is unique due to the combination of the nitrophenyl group and the butan-1-amine moiety. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to its analogs .

Properties

IUPAC Name

4-[4-(3-nitrophenyl)triazol-1-yl]butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O2/c13-6-1-2-7-16-9-12(14-15-16)10-4-3-5-11(8-10)17(18)19/h3-5,8-9H,1-2,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUZNHJRCHGAGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN(N=N2)CCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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